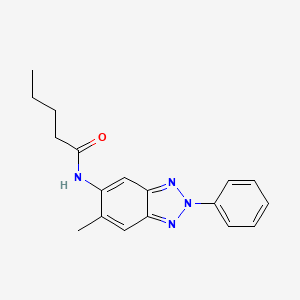

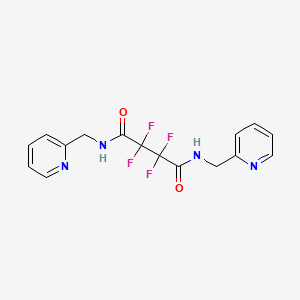

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide

Overview

Description

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide, also known as MBTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Environmental Impact and Analysis

Research has highlighted the widespread use of benzotriazole and benzophenone UV filters, including compounds similar to N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide, in various consumer products. These compounds serve as UV light filters and stabilizers in cosmetics and as corrosion inhibitors in industrial applications. A study by Zhang et al. (2011) determined the presence of such compounds in sediment and sewage sludge, using advanced analytical techniques, indicating environmental distribution and potential ecological effects (Zi-Feng Zhang et al., 2011).

Anticonvulsant and Neuroprotective Effects

The synthesis and evaluation of benzothiazol-2-yl)amide derivatives, including structures akin to N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide, have shown promising anticonvulsant and neuroprotective effects. For instance, Hassan et al. (2012) identified compounds with significant efficacy in seizure models, pointing towards potential therapeutic applications in epilepsy and related neurological conditions (M. Hassan, S. Khan, M. Amir, 2012).

Antimicrobial Activity

The antimicrobial properties of benzothiazol and benzotriazole derivatives have been explored, with compounds showing efficacy against a range of bacterial and fungal pathogens. Patel and Shaikh (2010) synthesized derivatives that demonstrated comparable activity to standard drugs, underlining the potential for these compounds in addressing antimicrobial resistance (N. Patel, Faiyazalam M. Shaikh, 2010).

Cancer Research

In cancer research, the development of benzothiazole derivatives has led to the identification of potential anticancer agents. Bradshaw and Westwell (2004) discussed the progression of benzothiazoles as selective antitumor agents, from discovery through to clinical candidate status. Their work emphasizes the role of these compounds in inducing cell death in tumor cells, with specific mechanisms involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 activation (T. Bradshaw, A. Westwell, 2004).

Metabolism and Human Exposure

The metabolism and potential human exposure to benzotriazoles and benzothiazoles have been subjects of interest. Denghel et al. (2019) studied the oxidative phase I metabolism of UV 328, a UV absorber similar to N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)pentanamide, revealing insights into the metabolic pathways and potential human exposure risks (Heike Denghel et al., 2019).

properties

IUPAC Name |

N-(6-methyl-2-phenylbenzotriazol-5-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-4-10-18(23)19-15-12-17-16(11-13(15)2)20-22(21-17)14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQJQBSEKHHNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)

![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)